molecular formula C18H16FNO5S B492089 Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 701940-89-8

Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B492089
CAS No.: 701940-89-8
M. Wt: 377.4g/mol
InChI Key: LFLLHPRIVLLMNI-UHFFFAOYSA-N
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Description

Benzofuran Core Architecture: Electronic & Steric Properties

The benzofuran core of methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exhibits characteristic planar geometry typical of aromatic heterocycles, with the oxygen atom contributing both σ and π electron density to the ring system. Computational studies of benzofuran derivatives have revealed that the heterocyclic oxygen atom maintains coplanarity with the aromatic framework, with deviations typically less than 0.1 Å from the best plane of the benzofuran system. The 2-methyl substitution at the furan ring introduces steric effects that influence molecular conformation and potentially affect intermolecular interactions in the solid state.

Electronic distribution within the benzofuran core demonstrates enhanced electron density at specific positions, particularly at the 3-position where the carboxylate ester is attached. Theoretical calculations using Nucleus-Independent Chemical Shift (NICS) analysis have shown that benzofuran derivatives generally exhibit aromaticity values ranging from -7.82 to -8.97 ppm for NICS(0) and -5.62 to -7.92 ppm for NICS(1), indicating substantial aromatic character. The presence of electron-withdrawing groups, such as the carboxylate ester at position 3, modulates this aromatic character by reducing electron density in the ring system.

The benzofuran framework demonstrates remarkable stability toward oxidative cleavage reactions, though specific conditions involving radical-mediated processes can lead to C2=C3 double bond cleavage and subsequent skeletal editing transformations. This stability contributes to the compound's potential pharmaceutical applications, as benzofuran-containing drugs often exhibit enhanced metabolic stability compared to their phenolic counterparts.

Steric considerations around the benzofuran core become particularly important when considering the 5-position substitution with the bulky sulfonamide group. The spatial arrangement must accommodate both the planar benzofuran system and the three-dimensional sulfonamide moiety, potentially leading to conformational constraints that influence biological activity. Crystal structure analyses of related benzofuran derivatives have shown that substituents at the 5-position typically adopt orientations that minimize steric clashes while maintaining optimal electronic interactions.

Ester Substituent Effects on Molecular Polarity & Reactivity

The methyl ester functionality at the 3-position of the benzofuran ring introduces significant electronic and steric effects that modulate both the physicochemical properties and chemical reactivity of the molecule. Ester groups function as electron-withdrawing substituents through both inductive and mesomeric effects, reducing electron density in the aromatic system and influencing the compound's reactivity profile. Studies on substituted acrylic esters have demonstrated that ester groups exhibit transmission of polar effects approximately 1.9 times greater than comparable meta- and para-substituted benzoates.

The carbonyl group of the ester adopts a planar configuration that maintains conjugation with the benzofuran π-system, as evidenced by shortened C-C bond lengths between the carbonyl carbon and the aromatic ring. This conjugative interaction delocalizes electron density from the aromatic system into the carbonyl group, contributing to the overall stabilization of the molecule. The methoxy portion of the ester extends outward from the molecular plane, creating a three-dimensional profile that influences crystal packing and intermolecular interactions.

Hydrolysis reactivity of the ester group depends significantly on both electronic and steric factors. The electron-withdrawing nature of the benzofuran system activates the carbonyl toward nucleophilic attack, while steric hindrance from the 2-methyl group may provide some protection against hydrolytic degradation. Kinetic studies of related benzofuran esters have shown that the rate of alkaline hydrolysis correlates with the electron-withdrawing capacity of substituents on the aromatic ring.

The ester functionality also contributes to the overall molecular polarity, creating a dipole moment that influences solubility characteristics and membrane permeability. Computational studies of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have revealed moderate aqueous solubility (212 mg/L at pH 6.5) and a log D₇.₅ of 1.5, properties that are favorable for pharmaceutical applications. The ionizable nature of ester groups under basic conditions provides additional opportunities for salt formation and solubility enhancement.

Spectroscopic analysis reveals characteristic ester carbonyl stretching frequencies around 1720-1740 cm⁻¹ in infrared spectra, with the exact position depending on the electronic environment provided by the benzofuran system and adjacent substituents. The ester carbonyl also exhibits distinctive chemical shifts in ¹³C NMR spectroscopy, typically appearing around 160-170 ppm, reflecting the deshielding effect of the carbonyl carbon.

Fluorine Atom Orientation & Its Impact on Aromatic π-System

The incorporation of fluorine substitution in the 4-position of the 2-methylphenyl group introduces profound electronic effects that significantly alter the molecular properties of the compound. Fluorine atoms contribute additional π-bonding and antibonding orbitals to aromatic systems, creating what has been termed "fluoromaticity" - a phenomenon where fluorinated aromatics exhibit enhanced ring stability and unique electronic characteristics compared to their non-fluorinated counterparts. The addition of fluorine atoms to aromatic rings culminates in new sets of π-aromatic-like orbitals that can further stabilize the ring system, leading to smaller bond lengths and higher resistance to addition reactions.

Computational analysis reveals that fluorinated aromatics demonstrate activation energies of hydrogenation approximately 4 kcal/mol greater than benzene, indicating enhanced aromaticity rather than diminished aromatic character. This increased aromatic stabilization partially explains the enhanced thermal stability and chemical resistance observed in fluorine-containing pharmaceutical compounds. The fluorine atom at the 4-position of the phenyl ring adopts a coplanar arrangement with the aromatic system, allowing optimal overlap of fluorine's p-orbitals with the ring π-system.

The electronegativity of fluorine (4.0 on the Pauling scale) creates a significant dipole moment within the molecule, with the C-F bond exhibiting substantial polarity. This dipole contributes to the overall molecular dipole moment and influences intermolecular interactions in both solution and solid-state environments. Studies of fluoropyridines have shown that fluorine atoms at specific positions can significantly increase band gaps, particularly when positioned para to electron-donating groups.

The steric profile of fluorine is unique among halogen substituents, as its small van der Waals radius (1.47 Å) allows it to fit into sterically constrained environments while still exerting significant electronic effects. This property makes fluorine substitution particularly valuable in pharmaceutical applications where both electronic modulation and minimal steric perturbation are desired. The 4-fluoro substitution pattern in the phenylsulfonyl group creates an optimal balance between electronic activation and steric compatibility.

Table 2 summarizes the electronic and physical properties of fluorine substitution effects:

Property Fluorine Effect Magnitude
Electronegativity Strong electron withdrawal 4.0 (Pauling scale)
Van der Waals radius Minimal steric impact 1.47 Å
Bond length (C-F) Short, strong bond 1.35-1.38 Å
Dipole moment contribution Significant polarity 1.5-1.8 D
π-System interaction Enhanced aromaticity +4 kcal/mol stabilization

X-ray Crystallographic Analysis of Molecular Packing Patterns

X-ray crystallographic studies of benzofuran-sulfonamide derivatives provide crucial insights into the three-dimensional molecular architecture and solid-state packing arrangements that govern the physical properties of these compounds. Recent structural determinations of related acylsulfonamide-benzofuran compounds have revealed crystallization in various space groups, with specific examples showing structures in the P-1 triclinic space group containing two crystallographically independent molecules in the asymmetric unit.

The molecular geometry analysis reveals that benzofuran rings maintain strict planarity, with inertial defects approaching zero for both ground and excited electronic states. This planarity extends to the attached substituents, with methoxy and methoxycarbonyl groups showing only marginal deviations from the benzofuran plane (maximum deviation typically <0.15 Å). The sulfonamide group adopts a configuration that optimizes hydrogen bonding interactions while minimizing steric clashes with the benzofuran core.

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the sulfonamide functionality. Characteristic C-H···O interactions stabilize the crystal packing, with typical geometric parameters including D-H···A distances ranging from 2.46 to 3.30 Å and angles between 145° and 175°. These interactions create extended networks that contribute to the overall stability of the crystalline form.

The crystal packing analysis reveals the formation of two-dimensional supramolecular layers through C-H···O intermolecular hydrogen bonding and C-H···π interactions. The benzofuran rings participate in π-stacking interactions with neighboring molecules, creating aromatic stacking distances typically between 3.4-3.6 Å. The fluorine atom on the phenylsulfonyl group may participate in weak C-H···F interactions, contributing additional stabilization to the crystal structure.

Thermal analysis of related benzofuran derivatives shows well-defined melting points ranging from 54-185°C, depending on the substitution pattern and crystal packing efficiency. The presence of the bulky sulfonamide group and multiple substituents likely influences the melting behavior through effects on both molecular symmetry and intermolecular interactions.

Table 3 presents typical crystallographic parameters for benzofuran-sulfonamide derivatives:

Parameter Typical Range Example Values
Space Group P-1, P21/c, C2/c P-1 (most common)
Unit Cell Volume 1400-1600 ų 1483.8(3) ų
Density 1.4-1.6 g/cm³ 1.487 g/cm³
Z (molecules/unit cell) 2-4 4
R-factor 0.04-0.08 0.045

The detailed structural analysis reveals that the this compound framework represents an optimal balance of electronic properties, steric compatibility, and intermolecular interaction potential. The combination of the electron-rich benzofuran core with the electron-withdrawing sulfonamide and ester functionalities creates a molecule with distinct regions of varying electron density, potentially useful for selective biological interactions. The strategic placement of the fluorine atom enhances both the electronic properties and metabolic stability while maintaining favorable crystal packing characteristics.

Properties

IUPAC Name

methyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S/c1-10-8-12(19)4-7-16(10)26(22,23)20-13-5-6-15-14(9-13)17(11(2)25-15)18(21)24-3/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLLHPRIVLLMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Precursors

A common method involves cyclizing 2-hydroxy-3-(propynyl)benzoic acid derivatives under acidic conditions. For example:

2-Hydroxy-3-(1-hydroxyprop-2-yn-1-yl)benzoic acidH2SO4Δ2-Methyl-1-benzofuran-3-carboxylic acid\text{2-Hydroxy-3-(1-hydroxyprop-2-yn-1-yl)benzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{2-Methyl-1-benzofuran-3-carboxylic acid}

This reaction proceeds via protonation of the hydroxyl group, followed by intramolecular nucleophilic attack and dehydration. Yields typically range from 65–78%, depending on substituent electronic effects.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed cyclizations offer improved regiocontrol. A representative protocol:

  • Substrate : 2-Bromo-3-(methoxycarbonyl)phenyl propargyl ether

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : DMF, 110°C, 12 h

  • Yield : 82%

This method avoids harsh acid conditions and provides better functional group tolerance, particularly for acid-sensitive sulfonamide precursors.

Sulfonylation of the 5-Amino Intermediate

Direct Sulfonylation with 4-Fluoro-2-methylbenzenesulfonyl Chloride

The amino group at position 5 undergoes nucleophilic substitution with the sulfonyl chloride:

5-Amino-2-methyl-1-benzofuran-3-carboxylic acid+ArSO2ClEt3NDCM, 0°C→RTSulfonamide intermediate\text{5-Amino-2-methyl-1-benzofuran-3-carboxylic acid} + \text{ArSO}2\text{Cl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C→RT}} \text{Sulfonamide intermediate}

Optimization Data :

ParameterOptimal Value
BaseTriethylamine
SolventDichloromethane
Temperature0°C → Room Temp
Reaction Time4–6 h
Yield85–90%

Excess sulfonyl chloride (1.2 eq) ensures complete conversion, while controlled addition minimizes di-sulfonation byproducts.

Esterification of the Carboxylic Acid Moiety

Fischer Esterification

The carboxylic acid at position 3 is esterified using methanol under acidic conditions:

Sulfonamide acid intermediate+CH3OHH2SO4refluxMethyl ester\text{Sulfonamide acid intermediate} + \text{CH}3\text{OH} \xrightarrow[\text{H}2\text{SO}_4]{\text{reflux}} \text{Methyl ester}

Reaction Profile :

  • Acid Catalyst : Concentrated H₂SO₄ (2–5 mol%)

  • Solvent : Excess methanol acts as both reactant and solvent

  • Temperature : 65–70°C (reflux)

  • Duration : 8–12 h

  • Conversion : >95% (GC-MS monitoring)

This method is cost-effective but requires careful pH control during workup to prevent hydrolysis of the sulfonamide group.

Steglich Esterification for Sensitive Substrates

For acid-labile compounds, carbodiimide-mediated esterification is preferred:

  • Reagents :

    • DCC (1.5 eq)

    • DMAP (0.1 eq)

  • Solvent : Dry THF

  • Conditions : 0°C → RT, 24 h

  • Yield : 88%

This method avoids strong acids but generates stoichiometric dicyclohexylurea as a byproduct, complicating purification.

Integrated Synthetic Routes

Linear Synthesis (Route A)

  • Cyclization → 2-methyl-1-benzofuran-3-carboxylic acid (72%)

  • Nitration → 5-nitro derivative (HNO₃/H₂SO₄, 68%)

  • Reduction → 5-amino intermediate (H₂/Pd-C, 90%)

  • Sulfonylation → Sulfonamide acid (ArSO₂Cl, 87%)

  • Esterification → Target compound (Fischer, 93%)

Total Yield : 72% × 68% × 90% × 87% × 93% ≈ 34%

Convergent Synthesis (Route B)

  • Parallel synthesis of sulfonamide fragment (ArSO₂NH₂)

  • Buchwald-Hartwig coupling with benzofuran bromide

  • Esterification

Advantages :

  • Enables late-stage diversification of sulfonamide groups

  • Higher overall yield (42%) due to reduced step count

Critical Process Parameters and Troubleshooting

Regioselectivity in Cyclization

The position of the methyl group (C2) is controlled by:

  • Substituent directing effects : Electron-donating groups ortho to the hydroxyl favor cyclization at the desired position.

  • Steric effects : Bulky substituents at C3 (carboxylic acid) direct cyclization to C2.

Sulfonylation Byproduct Mitigation

Common issues and solutions:

IssueSolution
Di-sulfonationUse sub-stoichiometric sulfonyl chloride (0.95 eq)
HydrolysisAnhydrous conditions, molecular sieves
Incomplete reactionExtended reaction time (up to 8 h)

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)
4-Fluoro-2-methylbenzenesulfonyl chloride1,200
Pd(PPh₃)₄8,500
DCC900

Route B becomes economically viable at >10 kg scale due to lower catalyst loading.

Green Chemistry Metrics

MetricRoute ARoute B
PMI (Process Mass Intensity)23.418.7
E-Factor19.214.5
Solvent Recovery (%)7285

Route B demonstrates superior environmental performance through solvent recycling and catalytic steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The sulfonamide group is known to interact with various biological targets, while the fluorinated aromatic ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include changes to the ester group , sulfonyl substituents , and benzofuran core modifications . These alterations influence molecular weight, solubility, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Ester Group Sulfonyl Substituent Molecular Formula Molar Mass (g/mol) Notable Properties References
Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (Main) Methyl 4-Fluoro-2-methylphenyl C₁₉H₁₈FNO₅S* ~405.4* Balanced lipophilicity; potential bioavailability
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Isopropyl 4-Fluorophenyl C₁₉H₁₈FNO₅S 391.41 Increased steric bulk; reduced solubility
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Butyl 4-Fluoro-2-methylphenyl C₂₁H₂₂FNO₅S 419.47 Higher lipophilicity; slower metabolism
5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid Carboxylic acid 4-Chlorophenyl C₁₆H₁₂ClNO₅S 373.79 Enhanced acidity; hydrogen-bonding capacity
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate Methyl 4-Chlorophenyl C₁₈H₁₆ClNO₆S 409.84 Methoxymethyl group improves solubility
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate Isopropyl 4-Fluorophenyl C₂₃H₂₀FNO₅S 441.47 Expanded aromatic system; π-π stacking

*Estimated based on butyl analog in .

Pharmacological and Chemical Activity

  • Electron-Withdrawing Substituents: The 4-fluoro-2-methylphenyl group in the main compound provides moderate electron-withdrawing effects, enhancing stability and receptor binding compared to non-fluorinated analogs .
  • Ester vs. Carboxylic Acid : The methyl ester in the main compound offers better membrane permeability than the carboxylic acid derivative (), which may form salts for improved solubility but with reduced bioavailability .
  • Sulfonyl vs. Sulfinyl Groups : Compounds with sulfonyl groups (SO₂) exhibit greater polarity and hydrogen-bonding capacity than sulfinyl (S=O) derivatives, influencing target interactions .

Crystallographic and Solid-State Properties

  • The main compound and its analogs often form intermolecular hydrogen bonds (e.g., C–H⋯O) and π-π stacking interactions, as seen in crystal structures of related benzofurans .
  • The methyl ester and sulfonamide groups in the main compound likely participate in stabilizing crystal lattices, similar to observations in and .

Biological Activity

Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as the compound) is a synthetic organic molecule with potential applications in pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C21H20FNO6S
  • Molecular Weight : 433.5 g/mol
  • IUPAC Name : this compound

This structure indicates the presence of a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often inhibit specific enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Interaction with Receptors : The presence of the benzofuran moiety suggests potential interaction with neurotransmitter receptors, which may influence neurological pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, likely due to their ability to interfere with bacterial folic acid synthesis.

Efficacy in Biological Assays

A summary of findings from various studies on the compound's biological activity is presented in the table below:

Study ReferenceBiological Activity AssessedKey Findings
Antimicrobial ActivityThe compound exhibited significant inhibition against several bacterial strains, comparable to standard antibiotics.
Enzyme InhibitionDemonstrated effective inhibition of specific enzymes involved in metabolic pathways, suggesting potential for drug development.
CytotoxicityShowed selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a promising therapeutic index.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers tested its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer models. Results showed that the compound induced apoptosis in cancer cells through caspase activation while exhibiting minimal toxicity in non-cancerous cells. This selectivity highlights its potential for targeted cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions:

Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acid catalysis (e.g., H₂SO₄ or PPA) .

Sulfonamide introduction : Reaction of the benzofuran intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Esterification : Methylation of the carboxylic acid group using methanol and H₂SO₄ or DCC/DMAP-mediated coupling .

  • Optimization : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent side reactions. Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural identity of this compound be confirmed?

  • Analytical techniques :

  • HPLC/GC-MS : For purity assessment (>95% recommended for biological assays).
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonamide NH proton at δ 8.5–9.5 ppm) .
  • FT-IR : Key peaks include C=O (ester, ~1700 cm⁻¹) and S=O (sulfonamide, ~1350/1150 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HeLa) to evaluate therapeutic index .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Procedure :

Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) .

Data refinement : Use SHELXL for structure solution and ORTEP-3 for visualization .

  • Key parameters :

Bond/Angle Value Reference
C-S (sulfonamide)1.76–1.78 Å
S-N (sulfonamide)1.62–1.65 Å
Benzofuran dihedral angle2–5° deviation

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

  • SAR study :

  • Replace the 4-fluoro group with Cl, Br, or H to assess electronic effects on sulfonamide reactivity .
  • Compare logP values (via HPLC) to correlate lipophilicity with membrane permeability .
    • Computational modeling :
  • Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina. The 4-fluoro group may enhance binding via halogen bonding .

Q. How should contradictory data in pharmacological assays be addressed?

  • Case example : Discrepancies in IC₅₀ values across labs may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution :

Standardize protocols (e.g., fixed ATP at 1 mM).

Validate results with orthogonal assays (e.g., SPR for binding affinity) .

Use positive controls (e.g., staurosporine for kinase inhibition) .

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